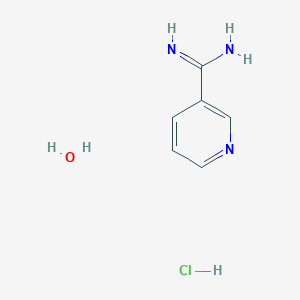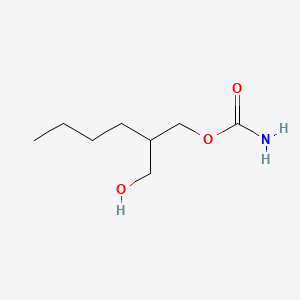
2-Butyl-1,3-propanediol monocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,3-propanediol monocarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a butyl group attached to the 1,3-propanediol backbone, with a monocarbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1,3-propanediol monocarbamate typically involves the reaction of 2-butyl-1,3-propanediol with an isocyanate. One common method is the reaction of 2-butyl-1,3-propanediol with butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical synthesis. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a batch or continuous reactor, followed by purification steps such as distillation or crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-propanediol monocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxyl groups in the 1,3-propanediol backbone can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
2-Butyl-1,3-propanediol monocarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-butyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
2-Phenyl-1,3-propanediol monocarbamate: Used in the synthesis of pharmaceutical compounds.
Uniqueness
2-Butyl-1,3-propanediol monocarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its butyl group and monocarbamate functionality make it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
25451-52-9 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(hydroxymethyl)hexyl carbamate |
InChI |
InChI=1S/C8H17NO3/c1-2-3-4-7(5-10)6-12-8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |
InChI Key |
YLQRXLUMXFSAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


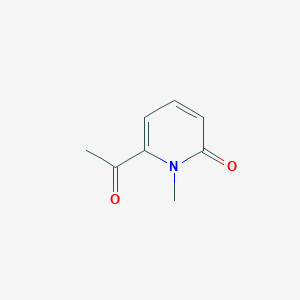
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
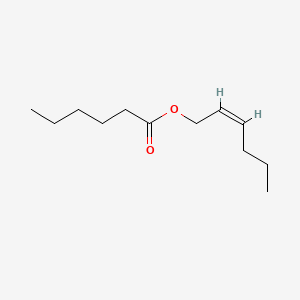

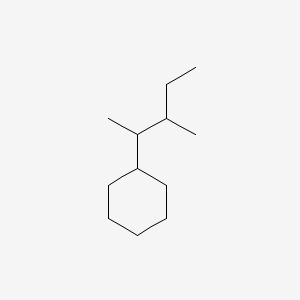
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
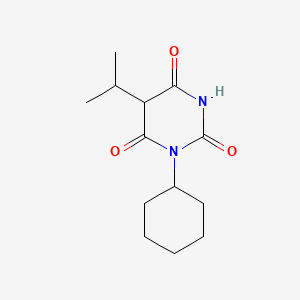
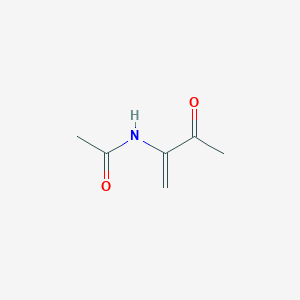
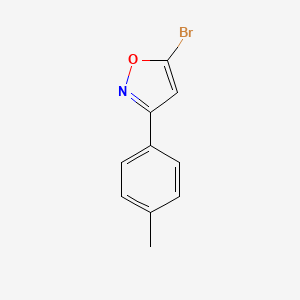
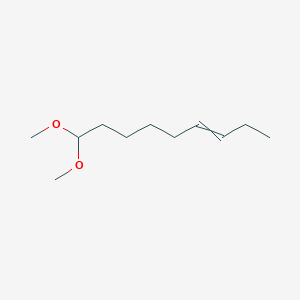
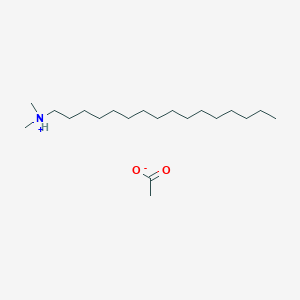
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)

